N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
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Overview
Description
“N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole yielded 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines . These imines were subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Molecular Structure Analysis
The molecular formula of a similar compound, “N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine”, is C11H11N5 . Its molecular weight is 213.24 .Chemical Reactions Analysis
Imidazole-containing compounds have been used in the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Scientific Research Applications
Immunological Applications
Imiquimod, a well-known analogue of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, is a novel immune response modifier that activates the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. Its immunoregulatory, antiviral, antiproliferative, and antitumor activities support its use as a topical agent for various cutaneous diseases, highlighting its potential in treating skin disorders and neoplasms (T. Syed, 2001).
Antitumor and Antitubercular Activities
Derivatives of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine have shown significant promise in antitumor and antitubercular research. Studies on various derivatives have revealed their in vitro efficacy against M. tuberculosis and non-tuberculous mycobacteria, presenting a valuable point for the design of new leads for anti-TB compounds. This underscores the compound's potential in the development of treatments for tuberculosis and possibly other mycobacterial infections (M. Asif, 2014).
Corrosion Inhibition
Imidazoline and its derivatives, related structurally to N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, have been extensively used as effective corrosion inhibitors. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This property is critical for their role in preventing corrosion, especially in the petroleum industry, making them valuable for maintaining the integrity of metallic infrastructure (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Future Directions
The future directions in the research of imidazole-containing compounds involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .
properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZSJQZPZTROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197399 |
Source
|
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine | |
CAS RN |
1217439-06-9 |
Source
|
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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